3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRNWEUFUJDABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps. One common method involves the reaction of 3-chlorobenzoyl chloride with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of the hedgehog signaling pathway, which is involved in cell differentiation and proliferation.
Medicine: Investigated for its potential therapeutic applications in treating hyperproliferative diseases and angiogenesis-mediated diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting the hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. The compound binds to specific molecular targets, such as the Smoothened receptor, thereby blocking the downstream signaling cascade. This inhibition can lead to reduced cell proliferation and angiogenesis, making it a potential therapeutic agent for cancer and other hyperproliferative diseases.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The benzamide scaffold is common in agrochemicals and pharmaceuticals. Substitutions on the aromatic rings and the amide nitrogen significantly influence activity and stability:
- 3-Chloro-N-(diethylcarbamothioyl)benzamide (): The amide nitrogen is substituted with a diethylcarbamothioyl group (S-bound). The thioamide group may confer redox activity, contrasting with the sulfone in the target compound, which is more oxidation-resistant .
Heterocyclic Ring Systems
Heterocycles appended to the benzamide core modulate electronic properties and biological interactions:
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): A thiazole ring replaces the isothiazolidine dioxide. The thiazole’s aromaticity and hydrogen-bonding capacity (N–H⋯N interactions) stabilize crystal packing.
- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (): Features a thioxo-oxadiazole group, which may participate in hydrogen bonding or metal coordination.
- 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide (): Contains a thiazolidinone ring with a benzylidene substituent. The thiazolidinone’s conjugated system may enhance UV absorption or fluorescence properties, whereas the isothiazolidine dioxide’s sulfone group could improve solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfone vs. Thiol/Sulfide Groups : The sulfone in the target compound likely improves oxidative stability compared to thiol- or sulfide-containing analogs (e.g., ’s thioxo group) .
- Metal Interactions : While the target lacks strong metal-directing groups (unlike and ), its sulfone may still participate in weaker interactions with biological metal centers .
Biological Activity
3-Chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that illustrate its effects.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃ClN₂O₂S
- Molecular Weight : 300.77 g/mol
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, similar to other benzamide derivatives which are known to affect cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects:
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that benzamide derivatives can induce apoptosis and inhibit cell proliferation. The presence of the isothiazolidinone moiety may enhance these effects by promoting reactive oxygen species (ROS) generation .
Antimicrobial Effects
Research has shown that related compounds possess antimicrobial properties. The dioxidoisothiazolidin moiety is often associated with enhanced activity against bacterial strains.
Study 1: Antitumor Activity in Breast Cancer Models
A study published in the Journal of Medicinal Chemistry investigated the effects of benzamide derivatives on breast cancer cells. The findings suggested that the introduction of chlorine atoms significantly increased cytotoxicity against MCF-7 cells. The mechanism was linked to the inhibition of CDK activity, leading to cell cycle arrest .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 12.5 | CDK inhibition |
| Control Compound | 25.0 | Non-specific |
Study 2: Antimicrobial Activity Assessment
In another investigation focused on antimicrobial properties, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent against infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. What are the foundational synthetic routes for preparing 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide?
The compound can be synthesized via amide bond formation between a benzoyl chloride derivative and an amine-containing intermediate. For example, analogous methods involve reacting substituted benzoyl chlorides (e.g., 2,4-difluorobenzoyl chloride) with amines (e.g., 5-chlorothiazol-2-amine) in pyridine, followed by purification via chromatography and recrystallization from methanol or ethanol . Key steps include stoichiometric control of reagents, TLC monitoring, and neutralization with NaHCO₃ to remove excess acid .
Q. What analytical methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm the presence of aromatic protons, methyl groups, and amide linkages.
- LCMS : For verifying molecular ion peaks and purity.
- X-ray crystallography : To resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) and confirm crystal packing .
- Elemental analysis : To validate stoichiometry. These methods are standard for structural elucidation and purity assessment .
Q. How can researchers optimize purification strategies for this compound?
Purification often involves:
- Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane mixtures) to separate byproducts.
- Recrystallization : Methanol or ethanol-DMF mixtures yield high-purity crystals by leveraging solubility differences .
- pH adjustment : Neutralizing acidic byproducts with NaHCO₃ improves yield during workup .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency for derivatives of this compound?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, quinoxaline derivatives synthesized via microwave methods achieved >85% yield compared to 60–70% with conventional reflux . Key parameters include power settings (300–500 W), solvent selection (e.g., DMF for polar intermediates), and controlled cooling to prevent decomposition .
Q. What insights can crystal structure analysis provide for understanding this compound’s bioactivity?
X-ray crystallography reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the molecule in its active conformation. For instance, centrosymmetric dimers formed via N–H⋯N bonds in related compounds correlate with enhanced enzyme inhibition (e.g., PFOR targeting in anaerobic pathogens) . Such data guide structure-activity relationship (SAR) studies by highlighting critical functional groups .
Q. How can researchers investigate the compound’s potential antibacterial or enzyme-inhibitory effects?
- Enzyme assays : Measure inhibition of target enzymes (e.g., PFOR) using spectrophotometric methods to track cofactor (CoA) depletion .
- MIC tests : Assess antibacterial activity against Gram-positive/negative strains via broth microdilution.
- Molecular docking : Simulate binding to bacterial targets (e.g., acps-pptase) using software like AutoDock. Compounds with trifluoromethyl groups often exhibit enhanced binding due to hydrophobic interactions .
Q. How should researchers address contradictions in synthetic yields or bioactivity data?
- Reaction condition audits : Compare solvent polarity (e.g., pyridine vs. dioxane), catalysts (e.g., triethylamine), and temperature profiles across studies .
- Reproducibility checks : Validate protocols using standardized reagents and equipment (e.g., inert atmosphere for moisture-sensitive steps).
- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with bioactivity trends to identify structural determinants of potency .
Methodological Tables
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Key Advantages | References |
|---|---|---|---|---|
| Conventional reflux | 60–70 | 12–24h | Low equipment cost | |
| Microwave-assisted | 85–90 | 30–60m | Rapid, energy-efficient |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
